tert-Butyl 4-hydroxy-3-iodophenethylcarbamate
Overview
Description
Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H18INO3 and its molecular weight is 363.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Research
A study describes a method for determining the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat plasma, showcasing its importance in antioxidant research. This method has been applied to pharmacokinetic studies in rats after oral dosage, highlighting the compound's relevance in biomedical investigations (Bailey, Della Corte, Farmer, & Gray, 1981).
Metabolism Studies
Research on the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice indicates the compound's utility in metabolic studies. The study found that both the tert.-butyl group and the N-methyl group were hydroxylated, leading to significant species variation in the yields of oxidation products (Douch & Smith, 1971).
Organic Synthesis
The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps in understanding the substitution of the cyclopentane ring, crucial for synthetic organic chemistry (Ober, Marsch, Harms, & Carell, 2004).
Photophysical Applications
A study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, including those with tert-butyl groups, revealed their potential in photophysical applications. These compounds exhibit aggregation-induced emission enhancement, essential for understanding light-matter interactions in materials science (Qian et al., 2007).
Polymer Degradation Studies
Research on the degradation of methyl tert-butyl ether by the UV/H2O2 process, involving tert-butyl formate, contributes to the understanding of polymer degradation pathways. This study is significant in environmental science and materials engineering (Stefan, Mack, & Bolton, 2000).
High Molecular Weight Antioxidants
A study synthesized new antioxidants containing hindered phenol groups with higher molecular weight, using tert-butyl groups. This research is pivotal in the development of advanced materials with improved thermal stability (Pan, Liu, & Lau, 1998).
Rare-Earth Metal Chemistry
The compound has been used in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. Such research is fundamental in inorganic chemistry and materials science, particularly in the study of magnetism and molecular structure (Yadav et al., 2015).
Mechanism of Action
Action Environment
The effectiveness of Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be influenced by environmental factors. For instance, during the liquid–liquid extraction process, it was observed that the compound went into the aqueous phase to a moderate extent, which lowered the expected yield after column chromatography purification . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMBWFNUOPTEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469540 | |
Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-50-0 | |
Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.